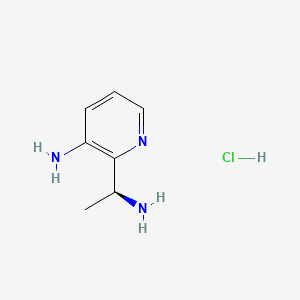

(S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride

Beschreibung

Historical Context and Discovery

The development of (S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride emerges from the broader historical progression of pyridine derivative synthesis that began in the early twentieth century. The foundational work in aminopyridine chemistry traces back to 1927, when Brobansky and Sucharda first reported the synthesis of naphthyridine derivatives using 3-aminopyridine as a starting material, adapting the Skraup quinoline synthesis methodology. This pioneering work established the importance of amino-substituted pyridine compounds and laid the groundwork for subsequent developments in this chemical class.

The systematic exploration of aminoalkylpyridine compounds has evolved significantly over the decades, driven by their potential applications in pharmaceutical chemistry and materials science. The specific synthesis and characterization of (S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride represents a more recent advancement in this field, reflecting the growing understanding of stereochemical control and chiral synthesis methodologies. The compound's development aligns with contemporary efforts to create enantiopure building blocks for drug discovery and chemical synthesis.

The emergence of this specific compound can be contextualized within the broader trend toward developing chiral aminopyridine derivatives with defined stereochemical properties. Modern synthetic approaches have enabled researchers to access these compounds with high stereochemical purity, opening new avenues for pharmaceutical applications and biological research. The compound's significance is further enhanced by advances in asymmetric synthesis methodologies that have made such stereocontrolled syntheses more accessible and practical for research applications.

Nomenclature and Classification

(S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride is systematically named according to International Union of Pure and Applied Chemistry guidelines as 2-[(1S)-1-aminoethyl]pyridin-3-amine hydrochloride. This nomenclature precisely describes the compound's structural features, indicating the position of the aminoethyl substituent at the 2-position of the pyridine ring and the amino group at the 3-position. The designation of the S-configuration specifies the absolute stereochemistry of the chiral center present in the ethylamine side chain.

The compound is classified within several overlapping chemical categories that reflect its diverse structural characteristics and potential applications. Primarily, it belongs to the aminoalkylpyridine class, which encompasses organic compounds featuring pyridine rings substituted with aminoalkyl groups. This classification is significant because aminoalkylpyridines represent an important class of heterocyclic compounds with widespread applications in medicinal chemistry and synthetic organic chemistry.

From a broader chemical perspective, the compound falls under the category of heterocyclic organic compounds, specifically pyridine derivatives. The presence of two amino groups classifies it as a diamine derivative, while the hydrochloride salt form places it in the category of amine hydrochlorides. Additionally, the compound may be classified as a potential pharmaceutical intermediate due to its structural properties that allow for interactions with biological targets.

The molecular formula is reported as C₇H₁₂ClN₃, with a molecular weight of 173.64 grams per mole. Chemical Abstract Service registry numbers for this compound include 1798816-74-6 and 2172268-09-4, with these different numbers potentially reflecting different salt forms or stereoisomeric variants of the compound.

Structural Significance in Pyridine Chemistry

The structural architecture of (S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride exemplifies several important principles in pyridine chemistry that contribute to its chemical and biological significance. The pyridine ring system serves as the central scaffold, providing aromatic stability while maintaining the potential for diverse chemical modifications through its nitrogen heteroatom and available carbon positions for substitution.

The positioning of substituents on the pyridine ring follows established patterns of reactivity and electronic effects that are fundamental to pyridine chemistry. The amino group at the 3-position represents an electron-donating substituent that activates the pyridine ring toward electrophilic substitution reactions. This positioning is particularly significant because it influences the electronic distribution within the ring system and affects the compound's reactivity profile. The 3-amino substitution pattern is commonly found in biologically active pyridine derivatives and represents a strategic placement for modulating the compound's pharmacological properties.

The ethylamine side chain at the 2-position introduces additional complexity and functionality to the molecular structure. This positioning creates a 1,2-relationship between the amino group and the ethylamine substituent, which can lead to intramolecular interactions and influences the compound's conformational preferences. The presence of multiple nitrogen-containing functional groups within close proximity creates opportunities for hydrogen bonding and coordination chemistry applications.

The overall structural framework positions this compound within the broader context of pyridine-based pharmaceuticals and synthetic intermediates. Similar structural motifs are found in numerous bioactive compounds, suggesting that this particular arrangement of functional groups represents a privileged structure in medicinal chemistry. The combination of the pyridine heterocycle with strategically placed amino functionalities provides a versatile platform for further chemical modifications and biological interactions.

Stereochemical Importance of the (S)-Configuration

The stereochemical designation of the S-configuration in (S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride represents a critical aspect of the compound's identity and potential applications. The presence of a chiral center in the ethylamine side chain creates the possibility for enantiomeric forms, with the S-configuration representing one specific three-dimensional arrangement of atoms around the asymmetric carbon center.

The importance of stereochemical control in this compound cannot be overstated, as the three-dimensional arrangement of atoms directly influences the molecule's biological activity and pharmacological properties. The stereochemistry is described as critical for biological activity, indicating that the spatial arrangement of functional groups affects how the compound interacts with biological targets. This relationship between stereochemistry and biological activity reflects the fundamental principle that biological systems, composed of chiral biomolecules, often exhibit pronounced selectivity for specific enantiomeric forms of compounds.

The achievement of stereochemical purity in the synthesis of this compound represents a significant technical accomplishment in synthetic chemistry. The ability to selectively produce the S-enantiomer requires sophisticated synthetic methodologies, potentially involving chiral catalysts, asymmetric synthesis techniques, or chiral resolution procedures. The development of such stereocontrolled synthetic approaches has become increasingly important in pharmaceutical chemistry, where regulatory requirements often demand high enantiomeric purity for drug compounds.

The three-dimensional conformation of the molecule, influenced by its S-configuration, affects various molecular properties including its ability to form specific intermolecular interactions, its binding affinity to biological targets, and its overall pharmacokinetic behavior. The stereochemical information can be analyzed using advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to provide definitive confirmation of the absolute configuration and to understand the compound's conformational preferences.

The significance of the S-configuration extends beyond simple geometric considerations to encompass broader implications for the compound's utility as a synthetic building block. Enantiomerically pure compounds serve as valuable starting materials for the synthesis of other chiral molecules, providing a reliable source of stereochemical information that can be transferred to subsequent synthetic products. This aspect makes the compound particularly valuable in the context of asymmetric synthesis and the preparation of enantiomerically enriched pharmaceutical intermediates.

Table 1: Key Chemical Properties of (S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride

Table 2: Structural Features and Functional Groups

| Structural Element | Position/Description | Chemical Significance |

|---|---|---|

| Pyridine Ring | Central heterocyclic core | Aromatic stability, nitrogen basicity |

| Amino Group | 3-position on pyridine | Electron-donating, hydrogen bonding |

| Ethylamine Chain | 2-position substituent | Chiral center, additional basicity |

| Hydrochloride Salt | Protonated amine form | Enhanced water solubility |

| S-Configuration | Absolute stereochemistry | Biological activity determinant |

Eigenschaften

IUPAC Name |

2-[(1S)-1-aminoethyl]pyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-5(8)7-6(9)3-2-4-10-7;/h2-5H,8-9H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXROOOPRFSCGH-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=N1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Formation of (E)-1-Pyridin-3-yl-ethanone Oxime

3-Acetylpyridine (12.1 g, 100 mmol) reacts with hydroxylamine hydrochloride (11.85 g, 170 mmol) in ethanol under basic conditions (Na₂CO₃). The mixture is heated to 55°C, yielding (E)-1-pyridin-3-yl-ethanone oxime as a white crystalline solid (83% yield). Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 55–62°C |

| Reaction Time | 2.5 hours |

| Workup | Filtration, crystallization |

Step 2: O-Benzylation of the Oxime

The oxime is treated with sodium hydride (4.59 g, 115 mmol) in anhydrous DMF at -15°C, followed by benzyl bromide (14.45 g, 85 mmol). This yields (E)-1-pyridin-3-yl-ethanone O-benzyl-oxime, with TLC confirming completion after 40 minutes.

Step 3: Enantioselective Borane Reduction

A spiroborate ester catalyst (5.80 g, 18 mmol) enables asymmetric reduction using borane-THF (235 mL, 235 mmol) in dioxane at 0–5°C. The reaction proceeds for 30 hours, affording (S)-1-pyridin-3-yl-ethylamine with 99% ee after chiral HPLC analysis.

Step 4: Hydrochloride Salt Formation

The free amine is treated with HCl in ether (2.0 M, 60 mL) to precipitate (S)-1-pyridin-3-yl-ethylamine bis-hydrochloride (89% yield). Crystallization from methanol ensures analytical purity.

Industrial-Scale Considerations from Related Syntheses

A patent describing ethyl 3-(pyridin-2-ylamino)propionate synthesis offers insights into scalable pyridylamine chemistry. Key adaptations for industrial use include:

-

Solvent Selection : Acetic acid as a catalyst and reaction medium simplifies workup.

-

Workflow Optimization : Avoiding column chromatography by using acid-base extraction and solvent recycling (e.g., 97% ethyl acetate recovery).

-

Safety : Substituting vacuum distillation with solvent washing to remove excess reagents.

These principles could be applied to the target compound’s synthesis to enhance throughput.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents used.

Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce various amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Neuronal Nitric Oxide Synthase Inhibitors

One notable application of (S)-1-(3-Amino-pyridin-2-yl)-ethylamine hydrochloride is its role as a scaffold for developing inhibitors of neuronal nitric oxide synthase (nNOS). Research has shown that derivatives of this compound can exhibit potent inhibitory activity against nNOS, which is implicated in neurological disorders. The design of these inhibitors focuses on enhancing selectivity over other nitric oxide synthase isoforms and improving blood-brain barrier permeability .

Table 1: Summary of nNOS Inhibitors Derived from (S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride

| Compound ID | Potency (K_i, nM) | Selectivity | Permeability (P_e, 10^-6 cm/s) |

|---|---|---|---|

| Compound 20 | 48 | 388-fold over eNOS | 17.3 |

| Compound 19 | 46 | 135-fold over iNOS | Not reported |

Drug Development

2. Inhibitors of Calmodulin-Dependent Kinases

(S)-1-(3-Amino-pyridin-2-yl)-ethylamine hydrochloride has also been explored for its potential as an inhibitor of calmodulin-dependent kinases, which are crucial for various cellular processes. Compounds derived from this structure have shown promise in restoring insulin sensitivity in models of diet-induced obesity, indicating potential therapeutic applications in metabolic diseases .

Table 2: Pharmacokinetic Profile of Calmodulin Kinase Inhibitors

| Compound ID | LogD | Solubility (μM) | Mouse MIC (μL·min^-1·mg^-1) |

|---|---|---|---|

| Compound 18 | 2.3 | 52 | 15 |

| Compound 19 | 2.6 | >200 | <1 |

Synthesis and Optimization

3. Catalytic Asymmetric Reduction

The synthesis of (S)-1-(3-Amino-pyridin-2-yl)-ethylamine hydrochloride has been achieved through catalytic enantioselective reduction methods. This process allows for the rapid access to primary amines with high enantiopurity, making it a valuable reaction in the preparation of chiral drugs .

4. Structure-Activity Relationship Studies

Ongoing research into the structure-activity relationships of this compound reveals that modifications to the amino and pyridine moieties can significantly influence the biological activity and selectivity of the resulting derivatives. This knowledge is crucial for optimizing lead compounds in drug discovery .

Wirkmechanismus

The mechanism of action of (S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Differences

Research Findings

- The 4-nitrophenyl derivative’s electron-withdrawing nitro group may reduce nucleophilicity, limiting its use in certain coupling reactions relative to the amino-pyridine variant.

Chiral Specificity :

- Environmental Impact: The naphthyl analog’s UN3077 classification highlights environmental risks absent in the nitro- or amino-substituted compounds, suggesting safer handling for the latter .

Biologische Aktivität

(S)-1-(3-Amino-pyridin-2-yl)-ethylamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

(S)-1-(3-Amino-pyridin-2-yl)-ethylamine hydrochloride is characterized by its pyridine ring and an amino group, which contribute to its biological interactions. The stereochemistry of this compound plays a crucial role in its activity, particularly in binding to various biological targets.

The primary mechanism of action for (S)-1-(3-Amino-pyridin-2-yl)-ethylamine hydrochloride involves its interaction with specific receptors and enzymes. It may function as a ligand in enzyme-substrate interactions, influencing various biochemical pathways. The binding affinity and potency of this compound can be assessed through various assays, including displacement assays and reporter gene assays.

1. Pharmacological Profiles

Research indicates that (S)-1-(3-Amino-pyridin-2-yl)-ethylamine hydrochloride exhibits promising pharmacological profiles:

- Binding Affinity : The compound has been evaluated for its binding affinity to histamine receptors, particularly the H3 receptor. Studies have shown that it can effectively inhibit forskolin-induced luciferase reporter gene activity, indicating its potential as a modulator of neurotransmitter systems .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

2. Case Studies

Several case studies highlight the biological activity of (S)-1-(3-Amino-pyridin-2-yl)-ethylamine hydrochloride:

- Study on H3 Receptor Modulation : In vitro studies conducted on HEK293T cells showed that derivatives of (S)-1-(3-Amino-pyridin-2-yl)-ethylamine hydrochloride exhibited varying degrees of agonistic activity at the H3 receptor, with some compounds achieving full agonism .

- Antimicrobial Testing : A range of pyridine derivatives were tested for their antimicrobial efficacy. Compounds similar to (S)-1-(3-Amino-pyridin-2-yl)-ethylamine hydrochloride displayed significant antibacterial activity with MIC values indicating effective inhibition against pathogenic bacteria .

Comparative Analysis

To better understand the unique properties of (S)-1-(3-Amino-pyridin-2-yl)-ethylamine hydrochloride, a comparison with similar compounds is necessary:

| Compound Name | Binding Affinity (Ki) | Antimicrobial Activity | Notes |

|---|---|---|---|

| (S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride | Moderate | Yes | Potential ligand for H3 receptor modulation |

| 2-Amino-3-picoline | Low | Limited | Different functional groups |

| Pyridine-3-carboxamide | High | Moderate | Distinct properties due to carboxamide group |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves a multi-step process starting with pyridine derivatives. For example, a 3-amino-pyridine precursor can undergo reductive amination with a chiral ethylamine source. Key steps include:

- Condensation : Reacting 3-amino-pyridine-2-carbaldehyde with (S)-ethylamine under acidic conditions to form the imine intermediate.

- Reduction : Using sodium cyanoborohydride (NaBH3CN) in methanol to reduce the imine, preserving stereochemistry .

- Salt Formation : Treating the free base with HCl in ethanol to yield the hydrochloride salt, enhancing solubility .

- Chiral Purity : Employ chiral HPLC or polarimetry to verify enantiomeric excess (>98%). Asymmetric catalysis (e.g., using Rh-complexes) may further optimize stereoselectivity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement), ensuring accurate stereochemical assignment .

- NMR Spectroscopy : 1H/13C NMR in D2O or DMSO-d6 to confirm substituent positions (e.g., pyridine ring protons at δ 8.2–8.5 ppm, ethylamine protons at δ 2.8–3.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ = 185.1 Da) .

- Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% theoretical values .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Hydrochloride salts generally exhibit >50 mg/mL solubility in water .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light and oxidizers due to amine sensitivity .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved, particularly regarding receptor selectivity?

- Methodological Answer :

- Receptor Binding Assays : Perform competitive binding studies (e.g., radioligand displacement with 5-HT2A or D2 receptors) to quantify IC50 values. Use HEK-293 cells expressing human receptors to minimize species variability .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-methoxy or bromo-substituted pyridines) to identify substituent effects. Molecular docking (AutoDock Vina) can predict binding poses .

- Functional Assays : Measure cAMP or calcium flux in primary neurons to distinguish agonist/antagonist behavior .

Q. What strategies mitigate stereochemical inversion during synthesis or storage?

- Methodological Answer :

- Synthesis : Use low-temperature conditions (<0°C) during reduction steps to minimize racemization. Chiral auxiliaries (e.g., Evans oxazolidinones) can stabilize intermediates .

- Storage : Lyophilize and store at -20°C under argon. Avoid prolonged exposure to protic solvents (e.g., water) to prevent amine degradation .

Q. How do electronic effects of the 3-amino-pyridine moiety influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : The electron-rich 3-amino group activates the pyridine ring for Pd-catalyzed coupling. Optimize with XPhos ligand and K3PO4 base in toluene at 100°C .

- Suzuki-Miyaura : Brominated derivatives (e.g., 5-bromo-pyridin-2-yl analogs) show higher reactivity with aryl boronic acids (yield >80%) .

- DFT Calculations : Use Gaussian 16 to model charge distribution; the 3-amino group increases nucleophilicity at C4/C6 positions .

Q. What in vitro models are suitable for evaluating neuropharmacological potential?

- Methodological Answer :

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to measure Papp values. LogP <3 and PSA <90 Ų predict favorable BBB permeability .

- Neurotoxicity Screening : Assess mitochondrial membrane potential (JC-1 dye) and ROS production in SH-SY5Y cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.